3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole
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Overview
Description
Synthesis Analysis
The synthesis of related isoxazole derivatives often involves strategic functionalization and cyclization reactions. For instance, compounds like 6-[11C]methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole have been synthesized through alkylation of desmethyl precursors with [11C]methyl trifluoromethanesulfonate, demonstrating the complexity and precision required in synthesizing such compounds (Brown-Proctor et al., 1999).
Molecular Structure Analysis
Molecular structure analysis is crucial in understanding the spatial arrangement and geometrical characteristics of compounds. X-ray diffraction studies have been utilized to determine the crystal and molecular structures of isoxazole derivatives, revealing insights into their conformation, bonding, and intermolecular interactions. For example, the crystal structure of specific isoxazole derivatives has been analyzed, showing that certain rings adopt chair conformations and the geometry around sulfur atoms can be distorted tetrahedral, providing a deep understanding of their molecular architecture (Naveen et al., 2015).
Chemical Reactions and Properties
Isoxazole derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. For instance, hexacarbonylmolybdenum-induced reactions with isoxazoles have been shown to facilitate cycloaddition, leading to pyridine derivatives. Such reactions are indicative of the complex chemistry that compounds like 3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole may undergo, reflecting their potential for chemical modifications and applications in synthesis (Kobayashi & Nitta, 1985).
Scientific Research Applications
Metabolism and Pharmacokinetics
- Disposition and Metabolism of Novel Compounds : Compounds similar to the one mentioned often undergo extensive metabolism studies to understand their disposition, metabolism, and elimination in humans or animal models. For instance, studies on novel orexin receptor antagonists or HIV-1 protease inhibitors delve into the pharmacokinetics, identifying major metabolic pathways, and assessing the excretion of drug-related materials. These studies are crucial for determining the safety, efficacy, and dosage regimens of new therapeutic agents (Renzulli et al., 2011), (Balani et al., 1995).
Environmental and Food Safety
- Heterocyclic Amines and Carcinogenicity : Heterocyclic amines, compounds with structures related to the specified chemical, are studied for their formation during food processing and their potential carcinogenicity. These studies contribute to understanding environmental and dietary risk factors for cancer and the development of dietary guidelines to reduce exposure (Turteltaub et al., 1999), (Cross et al., 2005).
Drug Development and Therapeutic Applications
- Phase I and Pharmacokinetic Studies : Early-phase clinical trials and pharmacokinetic studies of new therapeutic agents provide insights into their metabolism, safety profile, and potential therapeutic applications. For instance, the development of dolastatin 10 analogues for cancer treatment involves assessing dose-limiting toxicities, maximum tolerated doses, and pharmacokinetic properties to inform subsequent clinical trial phases (de Jonge et al., 2005).
Exposure and Toxicology
- Metabolism and Elimination Studies : Understanding the metabolism and elimination of compounds, including parabens and synthetic cannabinoids, is essential for assessing human exposure, potential toxicological effects, and setting safety standards. Studies often involve administering labeled compounds to volunteers and analyzing metabolites in biological samples (Moos et al., 2016), (Kavanagh et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-12-5-4-6-13(2)22(12)20(23)18-17-9-7-14-11-15(24-3)8-10-16(14)19(17)25-21-18/h8,10-13H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFJCZDARHIOFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=NOC3=C2CCC4=C3C=CC(=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylpiperidin-1-yl)-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone |
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